molecular formula C12H20N2S B1630005 [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine CAS No. 883531-77-9

[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine

Cat. No.: B1630005
CAS No.: 883531-77-9
M. Wt: 224.37 g/mol
InChI Key: KBIMBEKNTLFQHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine typically involves the reaction of 1-methylpiperidine with 2-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Methylpiperidin-4-yl)methyl]-(2-furyl-methyl)amine
  • [(1-Methylpiperidin-4-yl)methyl]-(2-pyridyl-methyl)amine

Uniqueness

[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIMBEKNTLFQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629571
Record name 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-77-9
Record name 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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